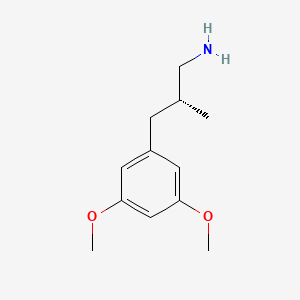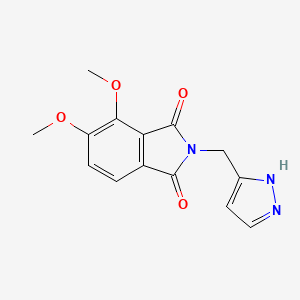![molecular formula C13H21NO2 B2400470 3-[(2-ヒドロキシプロピル)ベンジルアミノ]プロパン-1-オール CAS No. 80662-80-2](/img/structure/B2400470.png)
3-[(2-ヒドロキシプロピル)ベンジルアミノ]プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of “3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .作用機序
The mechanism of action of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the growth of various cancer cell lines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL in lab experiments is its high yield of synthesis. Additionally, this compound has been shown to have low toxicity, making it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL. One of the future directions is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel therapeutic agents.
合成法
The synthesis of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL involves the reaction of benzylamine and 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield. Other methods of synthesis include the reaction of benzylamine with 3-bromopropan-1-ol or the reduction of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-one using sodium borohydride.
科学的研究の応用
ハイドロゲル合成
この化合物は、ハイドロゲルの合成に使用できます . ハイドロゲルは、三次元ネットワーク構造により、大量の水を保持できるポリマーです . ハイドロゲルの独特の特性は、科学分野と産業分野の両方で大きな注目を集めています .
組織工学
この化合物を用いて合成できるハイドロゲルは、生物学的システムにおける二相(水とポリマー)の自然環境を模倣できるため、優れた生体材料です . 細胞外マトリックス、生体適合性、生分解性を模倣するために、天然または合成成分を合成、改変、またはブレンドする能力により、ハイドロゲルは組織工学用途に最適です .
生体医用アプリケーション
ハイドロゲルの合成に利用できる幅広い調製技術と出発物質により、これらのポリマーは幅広い生体医用アプリケーションで使用できます .
センシングアプリケーション
pH、温度、分子、溶媒、機械的力、光などの外部刺激に応答できる「スマートハイドロゲル」は、センサーとして広く使用されています .
ドラッグデリバリーシステム
刺激応答性、優れた輸送特性、注射可能性は、これらのゲルをドラッグデリバリーシステムとして使用することを裏付けています .
抗レトロウイルス療法
この化合物は、InSilicoリガンドおよび構造ベースのアプローチを通じて、非ヌクレオシド逆転写酵素阻害剤の潜在的な阻害剤として同定されています . これは、高効率の抗レトロウイルス療法における有望な薬剤となります .
フレーバー剤
この化合物は、フレーバー剤として使用できる可能性があります . ヨーロッパ食品安全機関(EFSA)は、フレーバー剤としての使用に関して、いくつかのヒドロキシおよびアルコキシ置換ベンジル誘導体を評価しています .
エネルギー貯蔵
ハイドロゲルは、エネルギー貯蔵についても広く研究されています . ハイドロゲルのユニークな特性により、この用途に適しています .
特性
IUPAC Name |
1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLAWPNFHRHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCO)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)


